molecular formula C21H22N4O4 B2926011 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903459-32-4

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2926011
CAS No.: 1903459-32-4
M. Wt: 394.431
InChI Key: MPPISESMLSOPIR-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic small molecule designed for chemical and pharmaceutical research. This compound features a 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a 2-((tetrahydrofuran-3-yl)oxy)isonicotinamide moiety, which can enhance molecular complexity and potential for target interaction. Research Applications and Value: While the specific biological profile of this compound requires further investigation, its molecular architecture suggests significant utility as a key intermediate in organic synthesis and drug discovery projects. Derivatives based on the 4-aminoantipyrine scaffold have been widely studied and reported to possess a range of pharmacological properties, including antibacterial, antifungal, and insecticidal activities . This makes the compound a valuable template for generating novel derivatives for bioactivity screening, structure-activity relationship (SAR) studies, and the development of new therapeutic agents. Storage and Handling: To ensure long-term stability, this product should be stored in a freezer, ideally under -20°C, and kept in a dark place under an inert atmosphere . As with all reagents of this nature, proper safety precautions should be taken during handling. Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14-19(21(27)25(24(14)2)16-6-4-3-5-7-16)23-20(26)15-8-10-22-18(12-15)29-17-9-11-28-13-17/h3-8,10,12,17H,9,11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPISESMLSOPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex compound with potential biological activities that have garnered attention in recent research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring system with additional functional groups that contribute to its biological activity. The molecular formula is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, and its structure can be represented as follows:

N 1 5 dimethyl 3 oxo 2 phenyl 2 3 dihydro 1H pyrazol 4 yl 2 tetrahydrofuran 3 yl oxy isonicotinamide\text{N 1 5 dimethyl 3 oxo 2 phenyl 2 3 dihydro 1H pyrazol 4 yl 2 tetrahydrofuran 3 yl oxy isonicotinamide}

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. A study exploring substituted pyrazole derivatives demonstrated potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the isonicotinamide moiety in our compound may enhance its efficacy against various pathogens.

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The specific compound under discussion may similarly exhibit these properties due to its structural components.

3. Antioxidant Activity

The antioxidant capabilities of pyrazole compounds are attributed to their ability to scavenge free radicals. Studies have shown that certain pyrazole derivatives possess strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound may involve several mechanisms:

1. Enzyme Inhibition
The compound may inhibit key enzymes involved in inflammatory pathways or microbial resistance mechanisms.

2. Interaction with Cellular Targets
Molecular docking studies suggest that the compound can interact with various cellular targets, potentially modulating signaling pathways associated with inflammation and infection .

Case Study 1: Anti-tubercular Activity

A series of substituted isonicotinamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, compounds showed significant inhibition at low concentrations (IC50 values between 1.35 and 2.18 μM), indicating the potential for further development .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on human embryonic kidney cells (HEK293) revealed that certain derivatives of pyrazole were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for future therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialSignificant activity against Mycobacterium tuberculosis
Anti-inflammatoryInhibition of COX enzymes
AntioxidantStrong free radical scavenging ability
CytotoxicityNon-toxic to HEK293 cells at therapeutic doses

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares its core pyrazolone structure with numerous analogues, differing primarily in the substituents attached to the amide nitrogen. Key structural comparisons include:

Compound Name / Substituent Molecular Formula Molecular Weight Key Functional Groups References
Target Compound (tetrahydrofuran-3-yloxy isonicotinamide) C₂₃H₂₄N₄O₄ 420.46 Tetrahydrofuran-ether, pyridine-amide -
N-(Pyrazol-4-yl)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide C₂₇H₂₃N₅O₄ 481.50 Isoindole-dione, phenylpropanamide
N-(Pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide C₂₀H₂₁N₃O₂S 367.46 Methylsulfanyl-phenyl, acetamide
N-(Pyrazol-4-yl)-4-methylbenzenesulfonamide C₁₈H₁₉N₃O₃S 357.43 Sulfonamide, toluene-sulfonyl
N-(Pyrazol-4-yl)-2-hydroxybenzamide (Salicylamidophenazone) C₁₈H₁₇N₃O₃ 323.35 Salicylate, phenolic hydroxyl
N-(Pyrazol-4-yl)benzamide C₁₈H₁₇N₃O₂ 307.35 Simple benzamide

Key Observations :

  • Bulk and Polarity : The target compound’s tetrahydrofuran-ether substituent introduces moderate bulk and polarity compared to the phenylpropanamide (MW 481.50, ) or sulfur-containing derivatives (e.g., MW 367.46, ).
  • Hydrogen Bonding : Sulfonamide () and salicylate () derivatives exhibit strong hydrogen-bonding capacity due to –SO₂–NH– and –OH groups, respectively. The tetrahydrofuran-ether in the target compound may participate in weaker C–H···O interactions.

Crystallographic and Supramolecular Features

Crystal structure analyses reveal distinct packing patterns influenced by substituents:

  • Acetamide Derivatives (e.g., ): Form N–H···O hydrogen bonds between the pyrazolone carbonyl and amide groups, creating dimeric motifs. The methylsulfanyl group in contributes to van der Waals interactions.
  • Sulfonamide Derivatives (): Exhibit layered structures stabilized by N–H···O=S hydrogen bonds and π-stacking of phenyl rings.

Physicochemical and Pharmacological Implications

  • Solubility : The tetrahydrofuran-ether group may enhance aqueous solubility compared to purely aromatic analogues (e.g., ) but reduce it relative to sulfonamides ().
  • Bioactivity : Sulfur-containing derivatives () often show enhanced antimicrobial activity due to thioether/sulfonamide groups. The target compound’s tetrahydrofuran moiety could modulate membrane permeability or target binding.

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